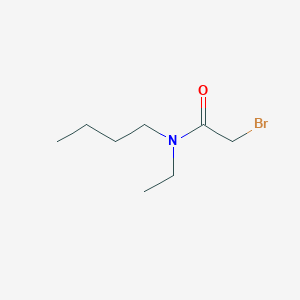

2-bromo-N-butyl-N-ethylAcetamide

Description

2-Bromo-N-butyl-N-ethylAcetamide (CAS: 145004-90-6) is a brominated acetamide derivative featuring a branched alkyl substitution pattern, with an N-butyl and N-ethyl group attached to the acetamide nitrogen. Its molecular formula is C₈H₁₆BrNO, and it is marketed for medicinal applications, though specific pharmacological data remain undisclosed .

Properties

IUPAC Name |

2-bromo-N-butyl-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-3-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGGJOMYVHXYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-butyl-N-ethylAcetamide typically involves the bromination of N-butyl-N-ethylacetamide. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-butyl-N-ethylAcetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-) ions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted acetamides.

Reduction: Formation of N-butyl-N-ethyl-2-aminoethanol.

Oxidation: Formation of N-butyl-N-ethylacetamide carboxylic acid.

Scientific Research Applications

2-Bromo-N-butyl-N-ethylAcetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-butyl-N-ethylAcetamide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound may also interact with DNA, leading to potential genotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-bromo-N-butyl-N-ethylAcetamide with related compounds:

*Estimated using fragment-based methods (alkyl chains increase lipophilicity).

Key Observations:

- Branched Alkyl vs. Aromatic Substituents: The target compound’s N-butyl/N-ethyl groups confer higher lipophilicity (logP ~2.8) compared to the polar diethylaminoethyl derivative (logP ~1.5) but lower than naphthyl-substituted analogs (logP ~3.1) .

- Reactivity: The bromine atom in all bromoacetamides facilitates nucleophilic substitution. However, electron-withdrawing groups (e.g., cyano in 2-cyanoacetamide) enhance electrophilicity at the α-carbon, while bulky substituents (e.g., naphthyl) may sterically hinder reactions .

Functional and Application Differences

- Medicinal Use: The target compound is explicitly marketed for pharmaceutical applications, likely as a synthetic intermediate . In contrast, naphthyl-substituted bromoacetamides (e.g., N-[2-(7-Hydroxy-1-naphthyl)ethyl]-2-bromoacetamide) may target neurological pathways due to structural resemblance to serotonin/norepinephrine reuptake inhibitors .

- Impurity Profiles : Compounds like 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide are documented as pharmaceutical impurities, emphasizing their role in quality control rather than direct therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.